Home > Products > Screening Compounds P45789 > N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide
N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide - 899988-64-8

N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide

Catalog Number: EVT-2805185
CAS Number: 899988-64-8
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

  • Compound Description: This compound is a N-benzothiazol-2-yl benzamide derivative designed and synthesized as a potential allosteric activator of human glucokinase (GK) [].
  • Relevance: This compound shares the core benzamide scaffold and the benzothiazole moiety with N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide. The primary difference lies in the position of the sulfamoyl group (position 3 on the benzamide ring) and the substitution on the benzothiazole (position 2) compared to the target compound. Both compounds are members of the N-benzothiazolyl benzamide class. []

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide

  • Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative synthesized and evaluated for its potential as a human GK activator. It features a 2-chloro-4-nitrophenyl substituent on the sulfamoyl group. []
  • Relevance: Similar to the previous compound, it shares the core N-benzothiazol-2-yl benzamide structure with N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide. The difference again lies in the sulfamoyl group's position and the substitution pattern on the benzothiazole. This compound further highlights the exploration of various substituents on the sulfamoyl group within this chemical class for GK activation. []

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative incorporates a benzylsulfamoyl group, further diversifying the substituents explored for potential GK activation within this series. []
  • Relevance: It reiterates the structural similarities with N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide based on the N-benzothiazolyl benzamide core. The variations in the substitution pattern and position highlight the systematic modifications made to the scaffold while exploring structure-activity relationships. []

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

  • Compound Description: This derivative features a butylsulfamoyl group attached to the benzamide moiety. It's designed and synthesized as part of the same series to investigate the impact of different alkyl chain lengths on GK activation. []
  • Relevance: This compound, like N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide, utilizes a butyl group in its structure. Although the butyl group is attached differently (directly to the sulfamoyl group vs. as part of an N-butyl-N-methylsulfamoyl group), their presence in both compounds suggests a potential significance of this alkyl chain length in interacting with the GK target. []

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative incorporates a methylsulfamoyl group, contrasting the larger substituents used in other compounds within this series. []
  • Relevance: This compound, alongside N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide, employs a methyl group directly attached to the sulfamoyl moiety. This shared structural feature, though in a different context, suggests a potential role of the methyl group in influencing the interaction of these compounds with their respective targets. []

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide

  • Compound Description: This derivative combines features from previously described compounds, incorporating both a 2-methylphenyl group and a sulfamoyl moiety within its structure. []
  • Relevance: This compound further expands the structural diversity within the N-benzothiazolyl benzamide series explored for GK activation. While it shares the core structure with N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide, the specific substitution patterns and their positions are distinct, reflecting a broader exploration of structure-activity relationships. []

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamide

  • Compound Description: This compound introduces a bromine atom to the phenyl ring of the sulfamoyl substituent, adding a halogenated element to the series. []
  • Relevance: This compound, along with other halogen-containing compounds like N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide, suggests that incorporating halogens might be a strategy to modulate the physicochemical properties or binding affinities of these compounds towards the GK target. It highlights a trend within the series that is relevant to understanding the structural features important for GK activation. []

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide

  • Compound Description: This derivative introduces a nitro group on the phenyl ring of the sulfamoyl substituent. []
  • Relevance: The inclusion of a nitro group, similar to the chlorine and bromine atoms in other compounds, suggests a strategy for altering the electronic properties and potentially influencing the binding interactions of these molecules with the GK enzyme. It demonstrates a structure-activity relationship exploration within the series by modifying the electronic characteristics of the compounds. []

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide

  • Compound Description: This derivative incorporates a 4-methylphenyl group into the sulfamoyl substituent. []
  • Relevance: This compound demonstrates the use of both a methyl group and a sulfamoyl moiety, albeit in a different configuration compared to N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide. The shared presence of these functional groups in compounds within the series implies their potential significance in target binding or influencing the physicochemical properties relevant for GK activation. []

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

  • Compound Description: This compound features a propylsulfamoyl group, further contributing to the understanding of how the alkyl chain length of the sulfamoyl substituent affects GK activation. []
  • Relevance: This derivative, along with other alkyl-substituted analogs like N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide, highlights the systematic exploration of alkyl chain length as a structural parameter for modulating activity within this series. The variations in alkyl chain length offer insight into potential hydrophobic interactions within the GK binding site. []

N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide (Corr-4a)

  • Compound Description: This compound is a small-molecule corrector known to partially rescue the function of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR). It helps restore F508del-CFTR trafficking and chloride ion transport function. []
  • Relevance: Although structurally different from N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide, Corr-4a highlights the significance of benzamide derivatives in modulating protein function. While the target proteins and mechanisms of action differ, the presence of a benzamide moiety in both compounds suggests its potential versatility as a pharmacophore in medicinal chemistry. []

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

  • Compound Description: SB-505124 is a selective inhibitor of transforming growth factor (TGF)-beta type I receptors, specifically ALK4, ALK5, and ALK7. It demonstrates therapeutic potential by controlling the pathogenic effects of TGF and modulating its role in normal responses. []
  • Relevance: While structurally distinct from N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide, SB-505124 showcases the importance of targeting specific protein families for therapeutic benefit. This comparison underscores the broader context of drug discovery, where various chemical scaffolds can be designed and optimized to interact with specific protein targets and modulate their activity. []
Overview

N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that integrates a benzothiazole moiety with a sulfamoyl functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. Its structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Source and Classification

This compound is classified under the category of sulfamoylbenzamides, which are known for their diverse biological activities. The synthesis of N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide has been documented in various research studies focusing on the development of new therapeutic agents from benzothiazole and benzamide derivatives.

Synthesis Analysis

Methods

The synthesis of N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide typically involves a multi-step reaction process. The general synthetic route includes:

  1. Preparation of Benzothiazole Derivative: Starting from 2-aminobenzenethiol and an appropriate carbonyl compound to form the benzothiazole ring.
  2. Formation of Sulfamoyl Group: Reaction of the benzothiazole derivative with butyl(methyl)amine to introduce the sulfamoyl group.
  3. Final Coupling Reaction: The final product is obtained by coupling the intermediate with an appropriate benzamide derivative.

Technical Details

The synthesis can be characterized using various spectroscopic techniques such as Proton Nuclear Magnetic Resonance (NMR), Carbon NMR, Fourier-transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry to confirm the structure and purity of the compound.

Molecular Structure Analysis

Structure

The molecular formula for N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide is C_{16}H_{20}N_{2}O_{2}S. The compound features:

  • A benzothiazole ring that contributes to its biological activity.
  • A sulfamoyl group that enhances solubility and bioavailability.
  • A butyl chain which may influence its pharmacokinetic properties.
Chemical Reactions Analysis

Reactions

N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide can participate in various chemical reactions typical for amides and sulfonamides, including:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield carboxylic acids and amines.
  2. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, leading to modified derivatives.
  3. Reduction Reactions: The sulfonamide group can be reduced to amines under specific conditions.

Technical Details

These reactions are significant for modifying the compound to enhance its biological activity or improve its pharmacological profile.

Mechanism of Action

The mechanism of action for N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide involves interactions with specific biological targets:

  1. Antibacterial Activity: The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
  2. Antifungal Activity: It may disrupt fungal cell wall synthesis or function through similar mechanisms as other known antifungal agents.
  3. Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.

Data from preliminary biological evaluations indicate promising results against various pathogens and cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Melting Point: Specific melting point data are not universally reported but can vary depending on purity.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH changes.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis under aqueous conditions.

Relevant analyses include spectroscopic methods confirming the identity and purity of synthesized compounds.

Applications

N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide has several scientific applications:

  1. Medicinal Chemistry: As a lead compound for developing new antibacterial and antifungal agents.
  2. Pharmacological Studies: Investigating its potential as an anticancer drug through various preclinical models.
  3. Biochemical Research: Understanding its interactions with biological macromolecules to elucidate mechanisms of action.

Research continues to explore its therapeutic potential across various fields, highlighting its importance in drug discovery efforts .

Properties

CAS Number

899988-64-8

Product Name

N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.52

InChI

InChI=1S/C19H21N3O3S2/c1-3-4-11-22(2)27(24,25)16-8-5-14(6-9-16)19(23)21-15-7-10-17-18(12-15)26-13-20-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23)

InChI Key

PYPBTEUXDMCYDR-UHFFFAOYSA-N

SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.